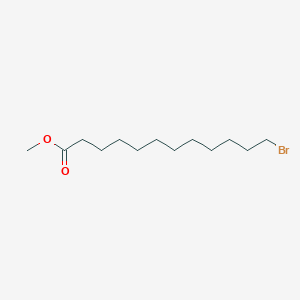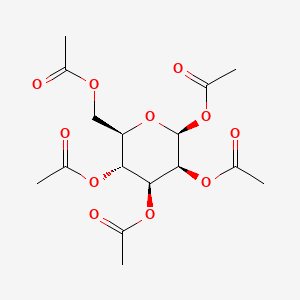
1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose
描述
1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose is a derivative of mannose, a monosaccharide. This compound is characterized by the presence of five acetyl groups attached to the mannopyranose ring. It is commonly used in various chemical and biological applications due to its unique structural properties .
作用机制
Target of Action
The primary targets of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose are selectins , a family of cell adhesion molecules . These molecules play a crucial role in the body’s immune response, mediating the interaction between leukocytes (white blood cells) and endothelial cells (cells that line the blood vessels) .
Mode of Action
This compound interacts with its targets by acting as a glycosylation agent . Glycosylation is a process where a carbohydrate (in this case, mannopyranose) is attached to a target molecule, altering its properties. This compound has been used in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion .
Biochemical Pathways
The compound affects the cell adhesion pathway by inhibiting the action of selectins . This can potentially disrupt the recruitment of leukocytes to sites of inflammation, a key step in the body’s immune response .
Result of Action
By inhibiting selectin-mediated cell adhesion, this compound could potentially modulate the body’s immune response . This could have implications for the treatment of inflammatory diseases, although more research is needed to fully understand these effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments. Additionally, like many organic compounds, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .
生化分析
Biochemical Properties
Mannopyranose, pentaacetate, beta-d- is involved in glycosylation processes, where it acts as a glycosyl donor. This compound interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. These interactions are essential for the synthesis of glycoproteins and glycolipids, which are critical components of cellular membranes and signaling pathways .
Cellular Effects
Mannopyranose, pentaacetate, beta-d- influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the adhesion properties of cells by modifying the glycosylation patterns on cell surface proteins. This modification can alter cell-cell and cell-matrix interactions, impacting processes such as cell migration, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, mannopyranose, pentaacetate, beta-d- exerts its effects through the modification of glycoproteins and glycolipids. The compound binds to specific enzymes, such as glycosyltransferases, and facilitates the transfer of acetylated mannose residues to target molecules. This process can lead to changes in the structure and function of the modified biomolecules, influencing various cellular pathways and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mannopyranose, pentaacetate, beta-d- can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of glycosylation patterns and cell signaling pathways .
Dosage Effects in Animal Models
The effects of mannopyranose, pentaacetate, beta-d- in animal models are dose-dependent. At lower doses, the compound can enhance glycosylation processes and improve cellular functions. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Mannopyranose, pentaacetate, beta-d- is involved in several metabolic pathways, including those related to glycosylation and carbohydrate metabolism. The compound interacts with enzymes such as glycosyltransferases and acetyltransferases, which facilitate its incorporation into glycoproteins and glycolipids. These interactions can influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells, mannopyranose, pentaacetate, beta-d- is transported and distributed through specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for glycosylation processes. The distribution of the compound can affect its localization and accumulation within different tissues and organs .
Subcellular Localization
Mannopyranose, pentaacetate, beta-d- is localized within specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. These organelles are critical sites for glycosylation processes, and the presence of the compound in these compartments ensures its participation in the modification of glycoproteins and glycolipids. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .
准备方法
The synthesis of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose typically involves the acetylation of mannose. The process includes the reaction of mannose with acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the pentaacetate derivative . Industrial production methods often utilize similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield mannose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Glycosylation Studies: It is used as a glycosyl donor in the synthesis of glycosides and other carbohydrate derivatives.
Cell Adhesion Studies: The compound has been used to study the inhibition of selectin-mediated cell adhesion, which is important in understanding inflammatory responses.
Synthetic Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycoproteins.
相似化合物的比较
1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose can be compared with other similar compounds such as:
Glucose pentaacetate: Similar in structure but derived from glucose instead of mannose.
Galactose pentaacetate: Another similar compound derived from galactose.
Tetraacetyl derivatives: Compounds with four acetyl groups instead of five, such as tetra-O-acetyl-D-mannopyranose.
The uniqueness of this compound lies in its specific acetylation pattern and its use in selective glycosylation reactions .
属性
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-RBGFHDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


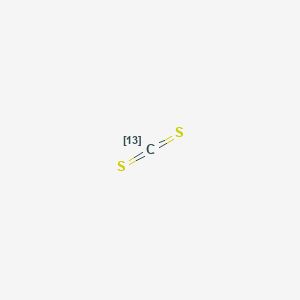
![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)
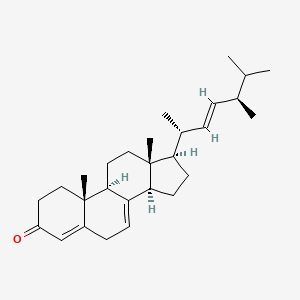

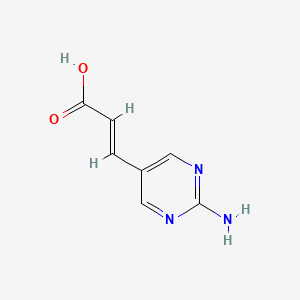

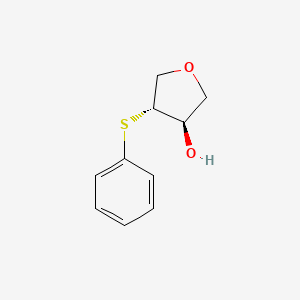
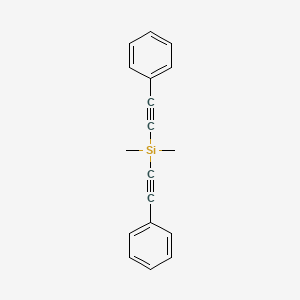
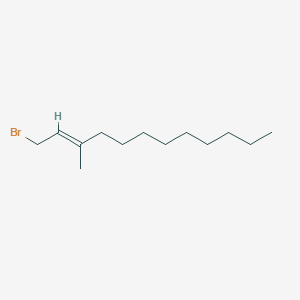
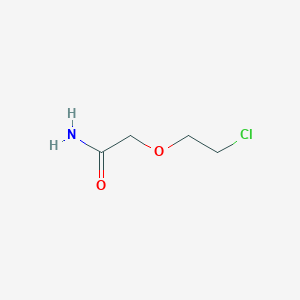

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

